Cas no 1805366-42-0 (2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine)

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine structure
1805366-42-0 structure
商品名:2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine
CAS番号:1805366-42-0
MF:C8H11F2N3O
メガワット:203.189248323441
CID:4856146

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine
    • インチ: 1S/C8H11F2N3O/c1-14-5-3-13-8(12)6(7(9)10)4(5)2-11/h3,7H,2,11H2,1H3,(H2,12,13)
    • InChIKey: CIUIZXMTRKJUSU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(N)=NC=C(C=1CN)OC)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 74.2

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029066057-1g
2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine
1805366-42-0 97%
1g
$1,549.60 2022-04-01

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine 関連文献

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridineに関する追加情報

Professional Introduction to 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine (CAS No. 1805366-42-0)

2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine, with the CAS number 1805366-42-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyridine core, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry.

The compound's structure incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of an amino group at the 2-position, a methoxyl group at the 5-position, and a difluoromethyl group at the 3-position creates a unique chemical environment that can be exploited for various synthetic transformations. Additionally, the 4-(aminomethyl) substituent introduces a secondary amine functionality, which can participate in further derivatization and conjugation with other biomolecules.

In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their wide range of biological activities. Pyridines are known to exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of functional groups in 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine makes it a promising candidate for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. For instance, the difluoromethyl group can enhance metabolic stability and binding affinity, while the amino and methoxyl groups can serve as anchors for further chemical modifications. These features make it an attractive scaffold for designing inhibitors targeting various disease-related enzymes.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, leading to improved pharmacokinetic profiles. In particular, difluoromethyl groups are known to increase lipophilicity and reduce metabolic degradation, making them valuable in drug development. The incorporation of this moiety in 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine suggests its potential as a lead compound for next-generation therapeutics.

The aminomethyl group at the 4-position provides an additional site for conjugation with other biomolecules, such as peptides or carbohydrates. This flexibility allows for the creation of prodrugs or targeted delivery systems, which can enhance therapeutic efficacy and reduce side effects. Such modifications are particularly relevant in oncology and immunotherapy, where targeted drug delivery is crucial.

The methoxyl group at the 5-position also plays a critical role in determining the compound's biological activity. Methoxy-substituted pyridines have been shown to exhibit inhibitory effects on certain enzymes and receptors, making them valuable in the development of antiviral and anticancer agents. The combination of these functional groups in 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine suggests multiple avenues for further exploration.

In conclusion, 2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine (CAS No. 1805366-42-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyridine derivatives, compounds like this one will undoubtedly play a crucial role in advancing drug discovery and development.

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